N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole ring fused with a carboxamide group, and it is further modified with a sulfamoyl ethyl chain linked to a methoxyphenethyl group. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-5-2-14(3-6-16)8-9-21-28(23,24)11-10-20-19(22)15-4-7-17-18(12-15)27-13-26-17/h2-7,12,21H,8-11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFYDQABDVCLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catechol Protection and Ring Formation
The benzo[d]dioxole moiety is synthesized from 3,4-dihydroxybenzoic acid through a dihalomethane-mediated cyclization .
Procedure
- Dissolve 3,4-dihydroxybenzoic acid (10 mmol) in anhydrous DMF.
- Add 1,2-dibromoethane (12 mmol) and K₂CO₃ (15 mmol).
- Heat at 80°C for 12 hours under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
Key Data
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 152–154°C |
| Characterization | $$ ^1H $$ NMR (DMSO-d₆): δ 7.52 (s, 1H, ArH), 6.98 (d, 1H, ArH), 6.02 (s, 2H, OCH₂O) |
This method avoids isotopic labeling steps described in deuterated analogues, focusing instead on non-deuterated intermediates.
Synthesis of 2-(N-(4-Methoxyphenethyl)sulfamoyl)ethylamine
Sulfonylation of 4-Methoxyphenethylamine
The sulfamoyl group is introduced via sulfonyl chloride-amine coupling .
Procedure
- Cool 4-methoxyphenethylamine (8 mmol) in dry THF to 0°C.
- Add 2-chloroethanesulfonyl chloride (8.4 mmol) dropwise.
- Stir for 4 hours at room temperature.
- Extract with dichloromethane, wash with 1M HCl, and concentrate.
Key Data
| Parameter | Value |
|---|---|
| Yield | 85% |
| Characterization | IR (KBr): 1325 cm⁻¹ (S=O), 1150 cm⁻¹ (S-N) |
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling the carboxylic acid and sulfonamide ethylamine using EDCl/HOBt .
Procedure
- Activate benzo[d]dioxole-5-carboxylic acid (5 mmol) with EDCl (5.5 mmol) and HOBt (5.5 mmol) in DMF.
- Add 2-(N-(4-methoxyphenethyl)sulfamoyl)ethylamine (5 mmol) and stir for 24 hours.
- Purify via recrystallization from ethanol/water.
Key Data
| Parameter | Value |
|---|---|
| Yield | 72% |
| Melting Point | 189–191°C |
| MS (ESI+) | m/z 448.1 [M+H]⁺ |
Alternative Synthetic Routes
One-Pot Sulfonamide-Carboxamide Assembly
A streamlined approach combines sulfonylation and amidation in a single reactor:
- React 4-methoxyphenethylamine with 2-isocyanatoethanesulfonyl chloride .
- Add benzo[d]dioxole-5-carboxylic acid and triethylamine.
- Isolate product via filtration.
Advantages : Reduced purification steps; Yield : 68%.
Structural Characterization
Spectroscopic Analysis
- $$ ^1H $$ NMR : δ 7.45 (s, 1H, ArH), 6.85–7.10 (m, 4H, ArH), 4.25 (t, 2H, SO₂NHCH₂), 3.75 (s, 3H, OCH₃).
- $$ ^{13}C $$ NMR : δ 167.8 (CONH), 151.2 (OCH₂O), 113.5–130.4 (ArC).
- HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient).
Applications and Derivatives
The compound’s sulfonamide-carboxamide architecture suggests potential as:
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole ring or the sulfamoyl ethyl chain are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized derivatives with different chemical and biological properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, have been explored in various studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and leading to its biological effects.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other benzo[d][1,3]dioxole derivatives, sulfamoyl ethyl compounds, and methoxyphenethyl derivatives.
Uniqueness: The combination of the benzo[d][1,3]dioxole ring, sulfamoyl ethyl chain, and methoxyphenethyl group in a single molecule is unique, providing distinct chemical and biological properties that are not observed in other related compounds.
Biological Activity
N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a sulfamoyl group and a methoxyphenethyl moiety, contributing to its distinct biological activities. Its molecular formula is , and it has a complex structure that allows for diverse interactions within biological systems.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of compounds related to the benzodioxole structure. For instance, derivatives have shown significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. In vitro assays revealed that certain derivatives exhibited IC50 values as low as 0.68 µM against α-amylase, indicating potent inhibitory effects while maintaining safety profiles in normal cell lines (IC50 > 150 µM) .
| Compound | IC50 (µM) | Target Enzyme | Safety Profile (Normal Cells) |
|---|---|---|---|
| IIa | 0.85 | α-Amylase | IC50 > 150 |
| IIc | 0.68 | α-Amylase | IC50 > 150 |
Cytotoxicity in Cancer Cells
The compound's derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. Notably, one derivative demonstrated significant activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM. This suggests potential for development as an anticancer agent .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of α-amylase, which plays a crucial role in carbohydrate digestion.
- Cell Cycle Disruption : In cancer cells, it may induce cell cycle arrest, leading to decreased proliferation.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, contributing to its protective effects in cellular models.
Study on Antidiabetic Effects
In a recent animal model study using streptozotocin-induced diabetic mice, administration of a benzodioxole derivative resulted in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment. This underscores the therapeutic potential of such compounds in managing diabetes .
Study on Cancer Cell Lines
Another investigation assessed the cytotoxic effects of various benzodioxole derivatives on cancer cell lines. The results indicated that these compounds could selectively target cancer cells while sparing normal cells, highlighting their potential as safer therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
